molecular formula C11H10ClNO3 B2528109 6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one CAS No. 293741-63-6

6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one

Cat. No.: B2528109
CAS No.: 293741-63-6
M. Wt: 239.66
InChI Key: PNVHGKHTYWDTJD-UHFFFAOYSA-N
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Description

6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a chloro-propionyl group attached to the benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one typically involves the reaction of 2-chloropropionyl chloride with 2-aminophenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the benzoxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly used in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Cyclization Reactions: The benzoxazinone core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized benzoxazinone derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation. The exact molecular pathways involved depend on the specific biological context and the target enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Chloroacetyl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 6-(2-Aminothiazol-4-yl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 6-Acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Uniqueness

6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one is unique due to the presence of the chloro-propionyl group, which imparts distinct chemical reactivity and biological activity compared to other benzoxazinone derivatives. This unique structure allows it to participate in specific chemical reactions and interact with particular molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-(2-chloropropanoyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-6(12)11(15)7-2-3-9-8(4-7)13-10(14)5-16-9/h2-4,6H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVHGKHTYWDTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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